1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
1-[3-(4-Methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Piperidine-4-carboxamide core: Provides a rigid scaffold for interactions with biological targets such as enzymes or receptors .
- N-(1,3-Thiazol-2-yl) substituent: A heterocyclic group known for enhancing binding affinity in medicinal chemistry, particularly in antimicrobial or receptor antagonist agents .
- 3-(4-Methoxyphenyl)propanoyl side chain: The methoxy group on the phenyl ring modulates electronic properties and lipophilicity, influencing pharmacokinetics and target engagement .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-16-5-2-14(3-6-16)4-7-17(23)22-11-8-15(9-12-22)18(24)21-19-20-10-13-26-19/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOYFYDDPDWLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Methoxyphenyl Propanoyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable propanoylating agent under acidic or basic conditions to form the 3-(4-methoxyphenyl)propanoyl intermediate.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl propanoyl intermediate with the thiazole ring and piperidine-4-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl groups may yield alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide":
Chemical Information
- The compound is a synthetic organic compound.
- It belongs to the class of piperidine derivatives.
- Its molecular formula is C19H23N3O3S and the CAS number is 1219905-44-8 .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Methoxyphenyl Propanoyl Intermediate: This involves reacting 4-methoxybenzaldehyde with a propanoylating agent under acidic or basic conditions to form the 3-(4-methoxyphenyl)propanoyl intermediate.
- Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Potential Applications
While the search results do not directly specify the applications of "this compound", they do provide some context for related compounds and potential areas of interest:
- Substituted Hydantoins: Search results mention "substituted hydantoins" . Hydantoins have a variety of pharmacological activities, including anticonvulsant properties . The search results list several examples of substituted hydantoins with different chemical structures .
- Anti-inflammatory Properties: Bibenzyls, which are synthesized via a similar pathway to the target compound, have anti-inflammatory properties in animal cell models, garnering therapeutic interest .
- Pesticide alternative: Hemp essential oil contains terpenoid compounds that have shown potential as botanical acaricides in pest management programs .
- Neurotrauma Research: Abstracts from the International Neurotrauma Symposium discuss the challenges of translating research findings into improved clinical outcomes .
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazol-2-yl-Containing Analogs
Key Observations :
- The thiazol-2-yl group is a common pharmacophore in antimicrobial and receptor-targeting agents.
- The carboxamide linkage in the target compound may improve metabolic stability compared to urea derivatives .
Piperidine-4-Carboxamide Derivatives
Key Observations :
- Piperidine carboxamides are versatile scaffolds for central nervous system (CNS) or enzyme-targeting drugs.
- The target compound’s 3-(4-methoxyphenyl)propanoyl group may confer greater lipophilicity than sulfonamide analogs .
Arylpropanoyl-Substituted Analogs
Biological Activity
1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that incorporates a piperidine ring, a thiazole moiety, and a methoxyphenyl group. This structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a piperidine carboxamide. Its IUPAC name highlights its complex structure, which includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Thiazole ring : A five-membered ring containing both sulfur and nitrogen.
- Methoxyphenyl group : A benzene ring substituted with a methoxy group.
The molecular formula is , and its InChI representation provides a detailed chemical identifier for computational studies.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may interact with various receptors or enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways that are crucial for cellular functions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in critical biochemical pathways, although specific targets remain to be fully elucidated.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes some relevant findings regarding the biological activity of related compounds:
Case Studies and Research Findings
- Antimicrobial Activity : Similar thiazole derivatives have shown promising antibacterial effects. For instance, compounds with thiazole rings were tested against multiple bacterial strains and exhibited significant inhibitory effects .
- Antitumor Potential : Research into methoxy-substituted compounds has revealed their potential as antitumor agents. These compounds often target specific enzymes or pathways involved in cancer cell proliferation .
- Pharmacological Screening : High-throughput screening methods have been employed to identify the pharmacological profiles of piperidine carboxamides. These screenings have highlighted the importance of structural modifications in enhancing biological activity .
Q & A
What are the key structural features of 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide that influence its biological activity?
Level: Basic
Answer:
The compound’s bioactivity is influenced by three critical structural motifs:
- Piperidine-4-carboxamide core : Provides rigidity and serves as a scaffold for interactions with hydrophobic pockets in target proteins.
- 1,3-Thiazol-2-yl moiety : Enhances hydrogen bonding and π-π stacking via its aromatic nitrogen atoms, often critical for receptor binding .
- 3-(4-Methoxyphenyl)propanoyl group : The methoxy group modulates electron density, affecting ligand-receptor affinity, while the propanoyl linker balances flexibility and steric constraints .
Methodological Insight : Prioritize crystallographic studies (e.g., X-ray diffraction) or NMR to confirm spatial arrangements of these groups .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Basic
Answer:
Key optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for cyclization steps to enhance reaction rates .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during acylations to minimize side reactions .
- Catalyst Use : Employ Lewis acids (e.g., ZnCl₂) for imine formation in piperidine ring closure .
- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .
What experimental approaches are recommended to resolve contradictions in receptor binding affinity data for this compound?
Level: Advanced
Answer:
Contradictions may arise from assay variability or off-target effects. Address these by:
- Orthogonal Binding Assays : Combine radioligand displacement (e.g., ³H-labeled antagonists) with surface plasmon resonance (SPR) to validate affinity .
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding poses and identify key residues (e.g., comparing results across homology models) .
- Mutagenesis Studies : Modify suspected receptor residues (e.g., serine or tyrosine in binding pockets) to confirm interaction hotspots .
Which computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?
Level: Advanced
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability and conformational changes over 100+ ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to guide SAR studies .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
Validation : Cross-reference computational predictions with experimental IC₅₀ values from dose-response assays .
How should researchers design experiments to assess the compound's pharmacokinetic properties, considering its complex structure?
Level: Advanced
Answer:
- Solubility Testing : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) to determine pH-dependent solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding (PPB) : Employ equilibrium dialysis or ultrafiltration to measure unbound fraction .
- In Vivo PK : Administer intravenously/orally to rodent models, collect plasma at timed intervals, and calculate AUC, t₁/₂, and bioavailability .
What strategies can be employed to analyze structure-activity relationships (SAR) when structural analogs exhibit conflicting bioactivity profiles?
Level: Advanced
Answer:
- Fragment Deconstruction : Synthesize and test sub-structures (e.g., thiazole-only or piperidine-carboxamide fragments) to isolate contributing moieties .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity cliffs .
- Meta-Analysis of Public Data : Cross-reference bioactivity databases (e.g., ChEMBL) to identify trends in analog potency .
- Proteome-Wide Profiling : Apply affinity-based proteomics (e.g., thermal shift assays) to detect off-target interactions that explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
